![molecular formula C18H27NO7 B191633 Jacoline CAS No. 480-76-2](/img/structure/B191633.png)
Jacoline
Overview
Description
Jacoline is a hepatotoxic alkaloid that is potentially carcinogenic, mutagenic, and teratogenic . It may pose health hazards to the human consumer . Jacoline, along with jacobine and jaconine, has been shown to have toxic side-effects .
Synthesis Analysis
Pyrrolizidine alkaloids, such as Jacoline, are natural secondary metabolites produced in plants, bacteria, and fungi as part of an organism’s defense machinery . They are esters of the amino alcohol necine and one or more units of necic acids . The ability to detect these alkaloids in food and nutrients is a matter of food security .Molecular Structure Analysis
Jacoline has a molecular formula of C18H27NO7 . Its molecular weight is 369.4 g/mol . It is a natural product found in Senecio pterophorus, Jacobaea vulgaris, and Senecio pseudo-orientalis .Scientific Research Applications
Plant Defense Mechanisms
Jacoline, a pyrrolizidine alkaloid found in plants like Senecio jacobaea (ragwort), plays a significant role in plant defense. It has been identified as a major component in the defense against herbivores and pathogens. For instance, research has shown that when dairy cows consume feed contaminated with ragwort containing jacoline, there is a transfer of this compound to their milk. This suggests jacoline's role in the plant's biochemical defense system against predators and diseases (Hoogenboom et al., 2011).
Chemical Structure and Properties
The chemical structure and properties of jacoline have been a subject of study, contributing to our understanding of pyrrolizidine alkaloids. These studies provide insights into the molecular configuration of jacoline and its interconversion with other related compounds (Bradbury & Willis, 1956). Understanding these properties is crucial for comprehending how these compounds function in biological systems.
Impact on Animal and Human Health
The presence of jacoline in plants like Senecio jacobaea has implications for animal and human health, particularly due to its toxicity. The transfer of jacoline from contaminated feed to animal products like milk poses potential health risks to consumers, given the genotoxic and carcinogenic properties of pyrrolizidine alkaloids (Hoogenboom et al., 2011). This area of research is crucial for food safety and public health.
Safety and Hazards
properties
IUPAC Name |
4,7-dihydroxy-4-(1-hydroxyethyl)-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO7/c1-10-8-18(24,11(2)20)16(22)26-13-5-7-19-6-4-12(14(13)19)9-25-15(21)17(10,3)23/h4,10-11,13-14,20,23-24H,5-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMWJEBGSMAOQNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(=O)OC2CCN3C2C(=CC3)COC(=O)C1(C)O)(C(C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40963983 | |
Record name | 12,15,20-Trihydroxy-15,20-dihydrosenecionan-11,16-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40963983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Jacoline | |
CAS RN |
480-76-2 | |
Record name | Jacoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=480-76-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 12,15,20-Trihydroxy-15,20-dihydrosenecionan-11,16-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40963983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.